(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride
Overview
Description
(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Carbamic acid derivatives, including (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride, play a significant role in the enantioselective synthesis of various compounds. For instance, these derivatives are used in the preparation of dihydropyrimidones, which are important in the development of chiral compounds. This application is essential in the pharmaceutical and chemical industries for creating stereochemically complex molecules (Goss, Dai, Lou, & Schaus, 2009).
Palladium-Catalyzed Aminations
This compound has been utilized as an ammonia equivalent in palladium-catalyzed aminations of aryl halides. This application is particularly relevant for the preparation of anilines with sensitive functional groups, highlighting the versatility of these carbamic acid derivatives in synthetic chemistry (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).
Photochemical Reactions
The photolysis of N-aryl-carbamic acid alkyl esters, a category that includes this compound, has been studied for its potential in photochemical reactions. These studies focus on understanding the primary products and mechanisms of these reactions, which are significant for various applications in photochemistry and materials science (Schultze, 1973).
Chromatography Applications
In the field of analytical chemistry, N-carbamoyl derivatives of amino and imino acids, like this compound, have been used in chromatography. Their behavior on paper chromatograms has been determined, which is crucial for the separation and analysis of complex chemical mixtures (Phillips, 1954).
Properties
IUPAC Name |
benzyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAFRBUDWDYKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596723 | |
Record name | Benzyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50850-19-6 | |
Record name | Benzyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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